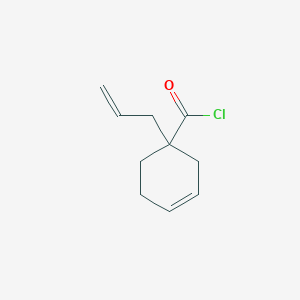
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to form the corresponding acyl chloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of amides, esters, and other derivatives.
Comparaison Avec Des Composés Similaires
- 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid
- 1-(Prop-1-en-2-yl)cyclohex-1-ene
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds such as 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid and 1-(Prop-1-en-2-yl)cyclohex-1-ene lack this functional group, resulting in different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, material science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
Propriétés
Numéro CAS |
76403-28-6 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-prop-2-enylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-4H,1,5-8H2 |
Clé InChI |
NSWKTYRKLKSKIX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCC=CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


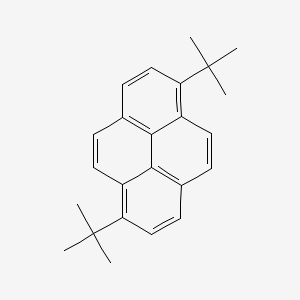
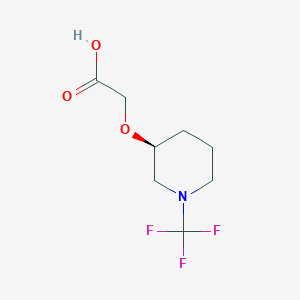
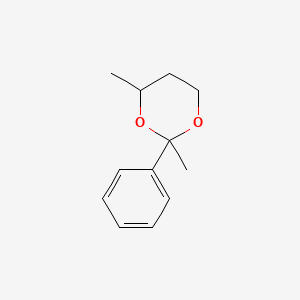

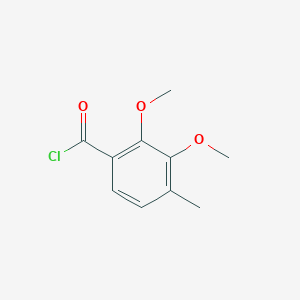
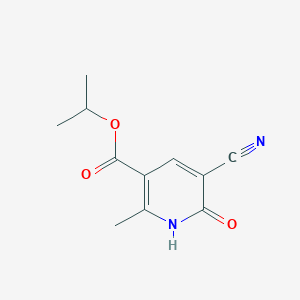
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
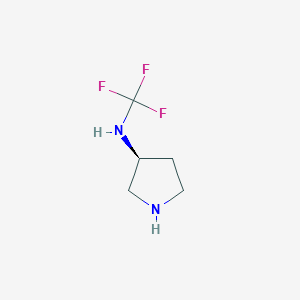
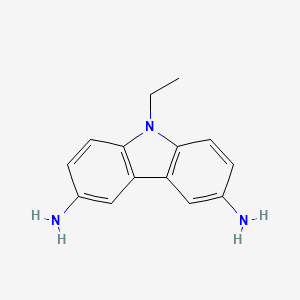
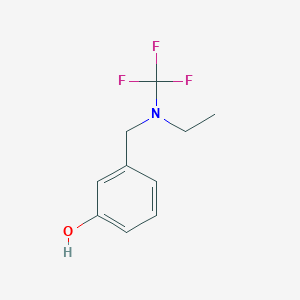
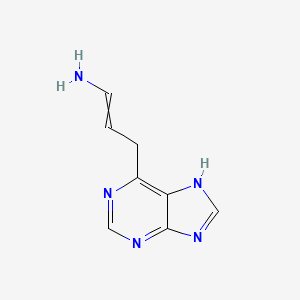
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)

